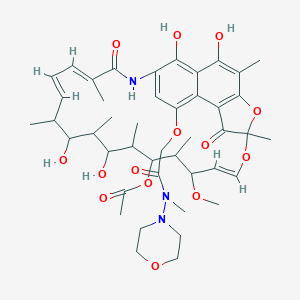
3-Benzyl-6-isopropyl-2,5-morpholinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-6-isopropyl-2,5-morpholinedione, also known as GSK-J4, is a small molecule inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
3-Benzyl-6-isopropyl-2,5-morpholinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-Benzyl-6-isopropyl-2,5-morpholinedione has also been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
3-Benzyl-6-isopropyl-2,5-morpholinedione inhibits the histone demethylase JMJD3 by binding to its active site and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27). This results in the accumulation of H3K27me3, which leads to the repression of target genes that are involved in various cellular processes, such as cell cycle regulation, apoptosis, and inflammation.
Effets Biochimiques Et Physiologiques
3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-Benzyl-6-isopropyl-2,5-morpholinedione induces cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, respectively. Inflammatory cells, such as macrophages and T cells, are also affected by 3-Benzyl-6-isopropyl-2,5-morpholinedione, which leads to the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of neurodegenerative disorders, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to reduce neuronal loss and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Benzyl-6-isopropyl-2,5-morpholinedione is its specificity towards JMJD3, which makes it a valuable tool for studying the role of this histone demethylase in various biological processes. However, 3-Benzyl-6-isopropyl-2,5-morpholinedione has some limitations for lab experiments, such as its relatively low potency and selectivity compared to other JMJD3 inhibitors. Additionally, the synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione is a multi-step process, which may limit its availability and reproducibility.
Orientations Futures
There are several future directions for 3-Benzyl-6-isopropyl-2,5-morpholinedione research, including the development of more potent and selective JMJD3 inhibitors, the identification of new target genes and pathways regulated by JMJD3, and the evaluation of 3-Benzyl-6-isopropyl-2,5-morpholinedione in clinical trials for various diseases. Additionally, the combination of 3-Benzyl-6-isopropyl-2,5-morpholinedione with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion
In conclusion, 3-Benzyl-6-isopropyl-2,5-morpholinedione is a small molecule inhibitor of the histone demethylase JMJD3, which has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-Benzyl-6-isopropyl-2,5-morpholinedione inhibits JMJD3 by binding to its active site and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27), which leads to the repression of target genes involved in various cellular processes. 3-Benzyl-6-isopropyl-2,5-morpholinedione has various biochemical and physiological effects in different cell types and animal models, and its future directions include the development of more potent and selective JMJD3 inhibitors and the evaluation of 3-Benzyl-6-isopropyl-2,5-morpholinedione in clinical trials.
Méthodes De Synthèse
The synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the morpholine nitrogen with a benzyl group, followed by the introduction of an isopropyl group at the 6-position of the morpholine ring. The final step involves the removal of the benzyl group to obtain the desired product. The overall yield of this process is around 30%.
Propriétés
Nom du produit |
3-Benzyl-6-isopropyl-2,5-morpholinedione |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12-13(16)15-11(14(17)18-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,16)/t11-,12+/m0/s1 |
Clé InChI |
SWVJEFZSAVLLJK-NWDGAFQWSA-N |
SMILES isomérique |
CC(C)[C@@H]1C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2 |
SMILES |
CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

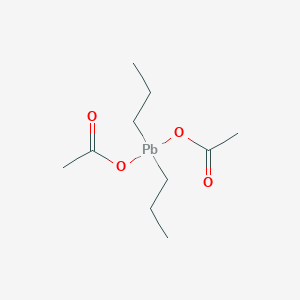
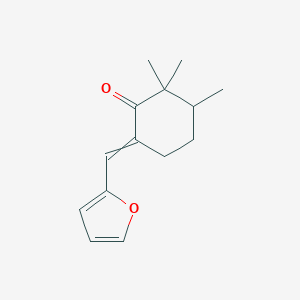
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)
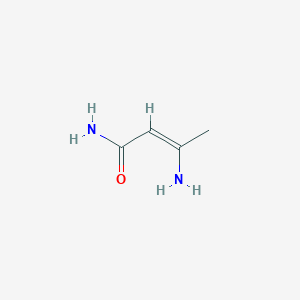
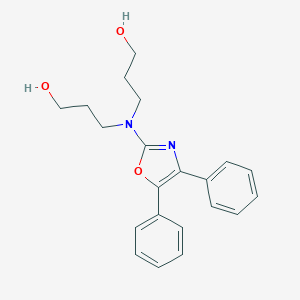
![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)

